

An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: *B076362*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate, also known as isobutyl pentanoate, is a fatty acid ester recognized for its characteristic fruity aroma.[1] This document provides a comprehensive technical overview of the chemical and physical properties of **isobutyl valerate**, its molecular structure, and a detailed experimental protocol for its synthesis via Fischer esterification. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound.

Chemical and Physical Properties

Isobutyl valerate is a colorless liquid.[2] It is almost insoluble in water but soluble in propylene glycol and miscible with alcohol and oils.[3] The key physicochemical properties of **isobutyl valerate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O ₂	[4][5][6]
Molecular Weight	158.24 g/mol	[5]
Boiling Point	169 °C to 179.00 °C at 760 mmHg	[3][7]
Melting Point	-92.8 °C (estimate)	[1]
Density	0.86 to 0.874 g/cm ³	[3][4]
Flash Point	55.56 °C to 63 °C	[1][7]
Vapor Pressure	1.09 mmHg at 25°C	[4][7]
Refractive Index	~1.416	[4]
LogP	2.37580 to 3.177 (estimate)	[1][4]
Solubility in Water	117.8 mg/L at 25 °C (estimate)	[7]

Chemical Structure and Identifiers

The chemical structure of **isobutyl valerate** consists of an isobutyl group attached to the oxygen atom of a pentanoate (valerate) group.

Identifier	Value	Source
IUPAC Name	2-methylpropyl pentanoate	[5]
SMILES	<chem>CCCCC(=O)OCC(C)C</chem>	[6]
InChI	InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3	[6]
InChIKey	ADNADZOSMJDVIS-UHFFFAOYSA-N	[4]
CAS Number	10588-10-0	[5]

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O1 -- C6 [len=1.2];
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C7 -- C8 [len=1.2];
C7 -- C9 [len=1.2];

// Positioning nodes for a clearer layout - manual adjustment
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C2 [pos="-2.8,0.7!"];
C3 [pos="-2.1,0!"];
C4 [pos="-1.4,0.7!"];
C5 [pos="-0.7,0!"];
O2 [pos="-0.7,-0.8!"];
O1 [pos="0,0.7!"];
C6 [pos="0.7,0!"];
C7 [pos="1.4,0.7!"];
```

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C8 [pos="2.1,0!"];
C9 [pos="1.4,1.4!"];

// Re-drawing edges with new positions
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- O2 [style=double];
C5 -- O1;
O1 -- C6;
C6 -- C7;
C7 -- C8;
C7 -- C9;
}
```

Caption: Chemical structure of **isobutyl valerate**.

Experimental Protocols

Synthesis of Isobutyl Valerate via Fischer Esterification

The synthesis of **isobutyl valerate** can be achieved through the Fischer esterification of isobutanol with valeric acid, using a strong acid catalyst such as sulfuric acid. The following protocol is adapted from a similar procedure for the synthesis of isobutyl acetate.

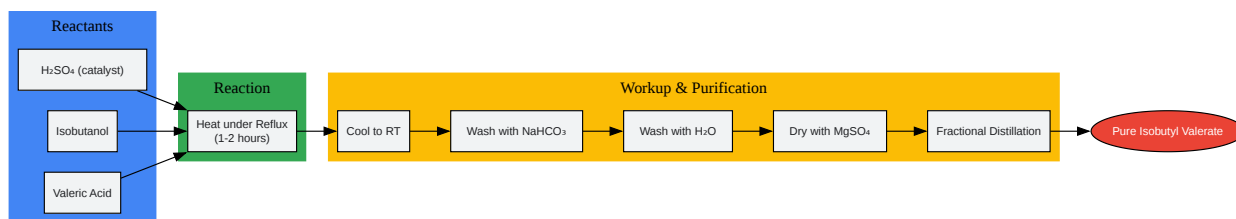
Materials and Equipment:

- Valeric acid
- Isobutanol
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of isobutanol.
- **Catalyst Addition:** While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume of the reactants).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup - Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted valeric acid. Carbon dioxide gas will evolve, so vent the funnel frequently.
- **Workup - Aqueous Wash:** Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
- **Drying:** Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
- **Purification:** Decant or filter the dried liquid to remove the drying agent. Purify the crude **isobutyl valerate** by fractional distillation to obtain the final product.



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Caption: Experimental workflow for the synthesis of **isobutyl valerate**.

Signaling Pathways

There is no significant evidence in the current scientific literature to suggest that **isobutyl valerate** is directly involved in specific cellular signaling pathways. Its primary applications are in the food and fragrance industries as a flavoring and aromatic agent.

Safety Information

Isobutyl valerate is a flammable liquid and vapor.[5] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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